(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine
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Overview
Description
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine is an organic compound belonging to the class of phenylpyrrolines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as fluorobenzenes and amines under controlled conditions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may interact with proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine can be compared with other similar compounds, such as:
(2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide: This compound also belongs to the class of phenylpyrrolines and shares some structural similarities.
Other phenylpyrrolines: These compounds contain a benzene ring linked to a pyrroline ring and may have different substituents or functional groups.
Properties
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8H,2-3,7,14H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMOROBEIKBUDC-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=C(C=CC(=C1)F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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